molecular formula C13H11F3N2O B6351184 3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde CAS No. 1152866-53-9

3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B6351184
CAS No.: 1152866-53-9
M. Wt: 268.23 g/mol
InChI Key: UAIHGNDWVWVGIN-UHFFFAOYSA-N
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Description

3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a pyrazole ring substituted with dimethyl groups at positions 3 and 5, a trifluoromethylphenyl group at position 1, and an aldehyde group at position 4. The unique structural features of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde typically involves the condensation of appropriate hydrazine derivatives with diketones or aldehydes. One common method includes the reaction of 3-(trifluoromethyl)benzaldehyde with 3,5-dimethyl-1H-pyrazole-4-carbaldehyde under acidic or basic conditions . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

    Oxidation: 3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acid

    Reduction: 3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-methanol

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used

Scientific Research Applications

3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dimethyl-1-(3-fluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde
  • 3,5-Dimethyl-1-(3-chloromethyl)phenyl)-1H-pyrazole-4-carbaldehyde
  • 3,5-Dimethyl-1-(3-bromomethyl)phenyl)-1H-pyrazole-4-carbaldehyde

Uniqueness

The presence of the trifluoromethyl group in 3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehyde imparts unique chemical and biological properties compared to its analogs. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrazole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N2O/c1-8-12(7-19)9(2)18(17-8)11-5-3-4-10(6-11)13(14,15)16/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAIHGNDWVWVGIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2=CC=CC(=C2)C(F)(F)F)C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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